

Spectroscopic Characterization & Technical Guide: Methyl 1-hydroxycyclopentane-1-carboxylate

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Compound of Interest

Compound Name:	Methyl 1-hydroxycyclopentane-1-carboxylate
CAS No.:	6948-25-0
Cat. No.:	B1584195

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **Methyl 1-hydroxycyclopentane-1-carboxylate** (CAS 6948-25-0), a critical tertiary alcohol intermediate synthesized via the Reformatsky reaction. Designed for pharmaceutical researchers, this document details the synthesis workflow, isolation protocols, and definitive structural validation using NMR (

H,

C), FT-IR, and Mass Spectrometry. Special emphasis is placed on distinguishing the quaternary center's spectral signature and managing common impurities derived from zinc-mediated synthesis.[1]

Introduction & Significance

Methyl 1-hydroxycyclopentane-1-carboxylate is an

-hydroxy ester featuring a sterically crowded quaternary carbon. It serves as a pivotal scaffold in the synthesis of anticholinergic agents (e.g., glycopyrrolate analogues) and muscarinic receptor antagonists.[1]

The compound's structural rigidity, conferred by the cyclopentane ring, makes it an excellent model for studying ring strain effects on spectroscopic shifts.[1] Accurate characterization is essential, as the dehydration product (cyclopent-1-enecarboxylate) is a common, thermodynamically stable impurity that must be quantified.

Synthesis & Isolation Protocol

To understand the spectroscopic background (solvent peaks, impurities), we must first establish the synthesis route.[1] The standard preparation involves a Reformatsky reaction between cyclopentanone and methyl bromoacetate.[1]

Optimized Reformatsky Workflow

Reaction Logic: The formation of the organozinc enolate is the rate-determining step.[1]

Activation of zinc is critical to prevent induction periods that lead to exotherms.[1]

Protocol:

- Zinc Activation: Suspend Zinc dust (1.5 eq) in dry THF.[1] Add TMSCl (0.05 eq) and stir for 15 min to remove the oxide layer.
- Addition: Add Cyclopentanone (1.0 eq) and Methyl bromoacetate (1.1 eq) dropwise. Maintain temperature at 45–50°C to favor the O-zinc species over the C-zinc species.
- Quench: Acidic hydrolysis (1M HCl) converts the zinc alkoxide to the target hydroxy ester.[1]

Workflow Visualization



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Figure 1: Step-by-step logic for the Reformatsky synthesis of the target ester.

Spectroscopic Characterization

This section details the expected spectral data derived from high-purity samples.

Nuclear Magnetic Resonance (NMR)

The presence of the quaternary carbon at C1 simplifies the splitting patterns of the ring protons, but the ring flexibility causes complex multiplets for C2-C5 protons.[1]

H NMR (400 MHz, CDCl

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.78	Singlet (s)	3H	-COOCH	Distinct methyl ester diagnostic peak.
3.20	Broad Singlet (bs)	1H	-OH	Exchangeable with D O. Shift varies with concentration.[1]
2.05 – 1.95	Multiplet (m)	2H	C2/C5-H	Protons adjacent to the quaternary center (Deshielded).[1]
1.85 – 1.75	Multiplet (m)	4H	C3/C4-H	Remote ring protons.[1]
1.70 – 1.60	Multiplet (m)	2H	C2/C5-H	Geminal partners to the 2.05 ppm signal.[1]

Technical Note: The ring protons often appear as two distinct "envelopes" of multiplets.[1] The protons closer to the oxygen/carbonyl (C2/C5) are deshielded relative to the C3/C4 protons.[1]

C NMR (100 MHz, CDCl

)

Chemical Shift (, ppm)	Carbon Type	Assignment
178.2	Quaternary (C=O)	Carbonyl ester.
79.5	Quaternary (C-OH)	C1 - The pivotal quaternary center.[1]
52.8	Primary (CH)	Methoxy carbon (-OCH).[1]
39.1	Secondary (CH)	C2/C5 (Symmetric).[1]
23.9	Secondary (CH)	C3/C4 (Symmetric).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the conversion of the ketone to the alcohol.[1]

- 3450 – 3550 cm

(Broad): O-H stretching vibration.[1] The broadness indicates intermolecular hydrogen bonding.[1] Absence of this peak suggests dehydration to the alkene.

- 1735 cm

(Strong): C=O stretching (Ester).[1] This is higher than the ketone precursor (cyclopentanone ~1745 cm

) but distinct due to ester conjugation.[1]

- 1150 – 1250 cm

: C-O-C stretching (Ester linkage).

- 2955, 2870 cm

: C-H stretching (Aliphatic ring and methyl group).[1]

Mass Spectrometry (GC-MS)

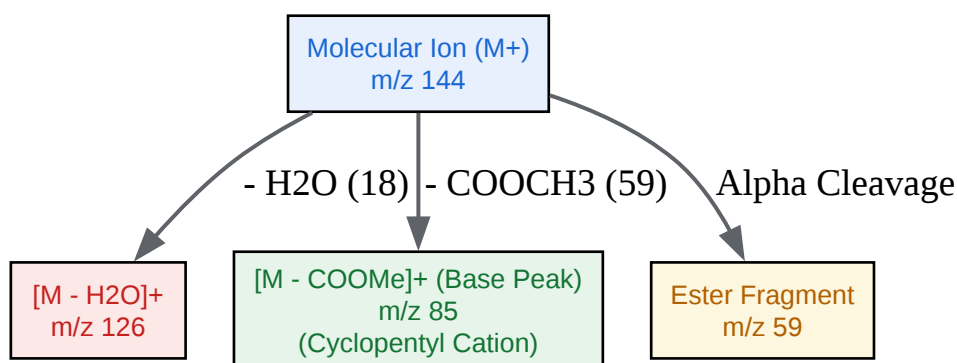
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Weight: 144.17 g/mol [1]

The molecular ion (

) is often weak due to the stability of the fragment ions formed by alpha-cleavage and dehydration.[1]

m/z	Relative Abundance	Fragment Identity	Mechanism
144	< 5%		Molecular Ion.
126	10–20%		Dehydration (Loss of 18).
85	100% (Base Peak)		-Cleavage. Loss of the ester group leaves the stable cyclopentyl cation.[1]
59	20–40%		Carbomethoxy cation. [1]
55	30–50%		Ring fragmentation (Cyclopentenyl cation).[1]

Fragmentation Pathway Visualization



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Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these sample preparation standards.

NMR Sample Prep[1]

- Solvent: Use CDCl₃

(99.8% D) neutralized with anhydrous K

CO

or Ag foil. Reason: Traces of HCl in aged chloroform can catalyze the dehydration of the tertiary alcohol to the alkene during acquisition.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual CHCl₃

(7.26 ppm).[1]

GC-MS Method[1][2]

- Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).[1]
- Inlet Temp: 250°C.

- Gradient: 60°C (hold 2 min)

20°C/min

280°C.
- Note: The hydroxy ester is thermally sensitive.[1] If the peak for the alkene (m/z 126 parent) is abnormally high, lower the inlet temperature to 200°C to verify if dehydration is thermal (artifact) or chemical (impurity).[1]

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